tert-butyl N-[(3R)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate
Description
tert-Butyl N-[(3R)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate: is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a carbamate group, and a chlorinated oxopentane moiety. It is often used in organic synthesis and has various applications in scientific research.
Properties
CAS No. |
114658-49-0 |
|---|---|
Molecular Formula |
C11H20ClNO3 |
Molecular Weight |
249.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a chlorinated oxopentane derivative. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[(3R)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkoxides, and bases like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl N-[(3R)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate is used as a building block in organic synthesis. It is employed in the preparation of complex molecules and as a protecting group for amines in peptide synthesis.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and as a probe to investigate biochemical pathways involving carbamate derivatives.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. It is explored for its role in drug design and as a precursor for bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3R)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The chlorinated oxopentane moiety may interact with hydrophobic pockets in proteins, affecting their function and stability.
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative used as a protecting group in organic synthesis.
tert-Butyl N-[(3R)-1-hydroxy-4-methyl-2-oxopentan-3-yl]carbamate: A hydroxylated analog with different reactivity and applications.
tert-Butyl N-[(3R)-1-chloro-4-methyl-2-oxopentan-3-yl]urea: A related urea derivative with distinct chemical properties.
Uniqueness: tert-Butyl N-[(3R)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate is unique due to its specific combination of functional groups, which imparts distinct reactivity and versatility in synthetic applications. Its chlorinated oxopentane moiety allows for selective transformations, making it valuable in the synthesis of complex molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
